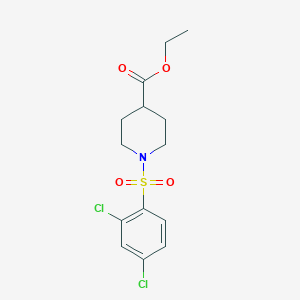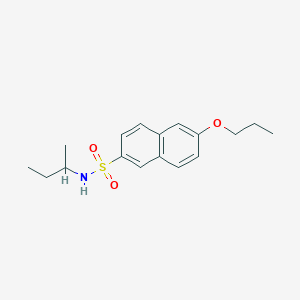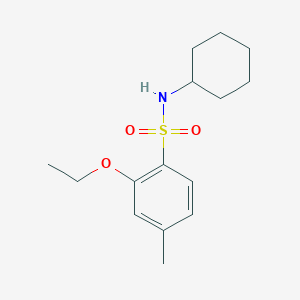
1-(2-Chlorophenyl)sulfonylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)sulfonylpiperidine-4-carboxamide, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in 1994. It is structurally similar to the natural cannabinoid delta-9-tetrahydrocannabinol (THC) found in cannabis, but it is much more potent and has a longer duration of action. CP-47,497 has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.
Mechanism of Action
1-(2-Chlorophenyl)sulfonylpiperidine-4-carboxamide acts on the endocannabinoid system by binding to and activating cannabinoid receptors in the brain and other parts of the body. This activation leads to a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the modulation of immune function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-Chlorophenyl)sulfonylpiperidine-4-carboxamide are complex and varied. It has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate. It has also been shown to regulate gene expression, leading to changes in protein synthesis and cellular function. 1-(2-Chlorophenyl)sulfonylpiperidine-4-carboxamide has been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for various neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(2-Chlorophenyl)sulfonylpiperidine-4-carboxamide in lab experiments is its potency and specificity. Because it is a synthetic cannabinoid, it can be precisely dosed and controlled, allowing for more accurate and reproducible results. However, there are also limitations to its use, including the potential for toxicity and the need for specialized equipment and techniques.
Future Directions
There are many potential future directions for research involving 1-(2-Chlorophenyl)sulfonylpiperidine-4-carboxamide. One area of interest is its potential use as a therapeutic agent for various neurological disorders, including multiple sclerosis, Parkinson's disease, and Alzheimer's disease. Another area of interest is its potential use in the development of new drugs that target the endocannabinoid system. Overall, 1-(2-Chlorophenyl)sulfonylpiperidine-4-carboxamide is a promising tool for scientific research that has the potential to lead to new insights into the endocannabinoid system and its role in health and disease.
Synthesis Methods
1-(2-Chlorophenyl)sulfonylpiperidine-4-carboxamide is synthesized through a multi-step process that involves the reaction of various chemical reagents. The exact synthesis method is complex and beyond the scope of this paper, but it involves the use of specialized equipment and techniques to ensure the purity and quality of the final product.
Scientific Research Applications
1-(2-Chlorophenyl)sulfonylpiperidine-4-carboxamide has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological and pathological processes. It has been used to investigate the effects of cannabinoids on neuronal signaling, synaptic plasticity, and neuroinflammation. 1-(2-Chlorophenyl)sulfonylpiperidine-4-carboxamide has also been used to study the effects of cannabinoids on various disease models, including multiple sclerosis, Parkinson's disease, and Alzheimer's disease.
properties
Molecular Formula |
C12H15ClN2O3S |
|---|---|
Molecular Weight |
302.78 g/mol |
IUPAC Name |
1-(2-chlorophenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C12H15ClN2O3S/c13-10-3-1-2-4-11(10)19(17,18)15-7-5-9(6-8-15)12(14)16/h1-4,9H,5-8H2,(H2,14,16) |
InChI Key |
KKHLJUUPXJVYIC-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C(=O)N)S(=O)(=O)C2=CC=CC=C2Cl |
Canonical SMILES |
C1CN(CCC1C(=O)N)S(=O)(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(6-Propoxynaphthalen-2-yl)sulfonylamino]benzoic acid](/img/structure/B275306.png)







![2,4-dichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B275342.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-chloro-3-propoxybenzene-1-sulfonamide](/img/structure/B275343.png)